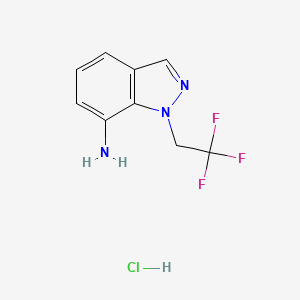
1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride (TFEIHCl) is a compound derived from the indazole ring system. It is a white crystalline solid that is soluble in water and other organic solvents. It is used as an intermediate in pharmaceutical and chemical synthesis. TFEIHCl has several applications in scientific research, including as a catalyst in organic synthesis, as a reagent in the preparation of other compounds, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride has several applications in scientific research. It has been used as a catalyst in organic synthesis for the preparation of heterocyclic compounds. It has also been used as a reagent in the preparation of other compounds, such as bromofluoroethylindazoles. In addition, 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride has been used as an inhibitor of enzymes, such as monoamine oxidase, and as a substrate for the study of enzyme activity.
Mecanismo De Acción
1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This prevents the enzyme from catalyzing the reaction it is normally responsible for.
Biochemical and Physiological Effects
1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit monoamine oxidase, which is involved in the metabolism of biogenic amines, such as serotonin and dopamine. In addition, 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is soluble in water and other organic solvents, making it easy to use in experiments. However, there are some limitations to its use. 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride is a relatively weak inhibitor of enzymes, and its activity can be affected by the presence of other compounds.
Direcciones Futuras
Future research on 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride could focus on exploring its potential as a drug or therapeutic agent. Additionally, research could be done to investigate its potential as an inhibitor of other enzymes or proteins. In addition, research could be done to develop more efficient methods for synthesizing the compound. Finally, research could be done to investigate the effects of 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride on other biochemical and physiological processes.
Métodos De Síntesis
1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride can be synthesized via a two-step reaction. The first step involves the reaction of 1-bromo-2,2,2-trifluoroethylindazole with sodium hydroxide in water to form 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine. The second step involves the reaction of the amine with hydrochloric acid to form 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride.
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)indazol-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)5-15-8-6(4-14-15)2-1-3-7(8)13;/h1-4H,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFVBHGMTROUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(N=C2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)


![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)
![tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6609670.png)
![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)

![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)
![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)



